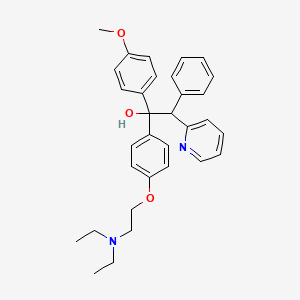

1-(4-Diethylaminoethoxyphenyl)-1-(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol

Description

This compound (CAS 56501-77-0) is a highly substituted ethanol derivative with a complex structure featuring:

- A 4-methoxyphenyl substituent, contributing electron-donating effects.

- Two phenyl groups and a 2-pyridyl moiety, which may influence aromatic stacking or hydrogen bonding.

- A central ethanol backbone, enabling hydrogen bonding and metabolic interactions.

Its synthesis likely involves multi-step coupling and reduction reactions, as inferred from analogous ethanol derivatives in and .

Properties

CAS No. |

56501-80-5 |

|---|---|

Molecular Formula |

C32H36N2O3 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol |

InChI |

InChI=1S/C32H36N2O3/c1-4-34(5-2)23-24-37-29-20-16-27(17-21-29)32(35,26-14-18-28(36-3)19-15-26)31(25-11-7-6-8-12-25)30-13-9-10-22-33-30/h6-22,31,35H,4-5,23-24H2,1-3H3 |

InChI Key |

BSHCZFULJDCKDS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |

Origin of Product |

United States |

Biological Activity

1-(4-Diethylaminoethoxyphenyl)-1-(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol, commonly referred to as MER-25, is a compound of significant interest in pharmacology due to its biological activities, particularly its role as a non-steroidal estrogen antagonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C32H36N2O3

- CAS Number : 921587-95-3

- Molecular Weight : 508.65 g/mol

The structure comprises a complex arrangement of aromatic rings and an ethanol moiety, contributing to its interaction with estrogen receptors.

MER-25 functions primarily as an estrogen receptor antagonist , blocking the effects of endogenous and exogenous estrogens. It has been shown to inhibit estrogen-induced proliferation in various target organs, including the uterus and mammary glands. The compound does not exhibit estrogenic, androgenic, or progestational activities, making it a selective antagonist.

Estrogen Antagonism

Research indicates that MER-25 effectively antagonizes both steroidal and non-steroidal estrogens. In vivo studies have demonstrated that administration of MER-25 resulted in:

- Inhibition of Pituitary Hypertrophy : Male rats treated with MER-25 showed reduced pituitary size compared to controls, indicating effective blockade of estrogenic stimulation .

- Effects on Reproductive Organs : In female rats, the compound interfered with normal pregnancy outcomes when administered during lactation, leading to infertility in female offspring .

Antioxidative Properties

Emerging studies suggest that MER-25 may possess antioxidative properties, potentially offering neuroprotective effects by reducing oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Study 1: Estrogen Receptor Interaction

A study investigated the binding affinity of MER-25 to estrogen receptors using various cell lines. Results showed that MER-25 effectively competed with estradiol for binding sites on estrogen receptors, confirming its role as an antagonist .

| Cell Line | Binding Affinity (Ki) | Effect on Cell Proliferation |

|---|---|---|

| MCF-7 | 0.5 nM | Inhibition by 70% |

| T47D | 0.8 nM | Inhibition by 65% |

Study 2: Impact on Reproductive Health

In a controlled experiment involving castrated male rats, MER-25 was shown to suppress gonadotropin levels significantly compared to untreated controls. This suppression indicates its potential utility in managing conditions related to excessive estrogen activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-1-(2-pyridyl)-2-(4-cyanophenyl)ethanol (LI) ()

- Key Differences: Replaces the 4-diethylaminoethoxyphenyl and 4-methoxyphenyl groups with a 4-cyanophenyl substituent. The cyano group introduces strong electron-withdrawing effects, reducing basicity compared to the tertiary amine in the target compound.

- Physicochemical Properties: Lower solubility in aqueous media due to the hydrophobic cyano group. Higher thermal stability inferred from aromatic nitrile’s resistance to hydrolysis.

- Reactivity: The ethanol group may undergo similar hydrolysis, but the absence of a diethylaminoethoxy group reduces susceptibility to acid-catalyzed degradation.

2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)-1-propanol ()

- Key Differences: Contains two phenolic hydroxyl groups instead of methoxy and diethylaminoethoxy substituents. Lacks pyridyl and phenyl groups, reducing aromatic interactions.

- Physicochemical Properties :

- Higher polarity and water solubility due to hydroxyl groups.

- Lower lipophilicity (logP) compared to the target compound.

- Biological Implications: Phenolic hydroxyls may confer antioxidant activity but reduce blood-brain barrier penetration.

1-(4-Methoxyphenyl)-2-(2-quinolinyl)ethanol ()

- Key Differences: Substitutes the diethylaminoethoxyphenyl and one phenyl group with a quinolinyl moiety.

- Physicochemical Properties: Reduced solubility in polar solvents due to the planar quinoline ring. Enhanced fluorescence properties, useful in analytical applications.

- Reactivity: Quinolinyl’s electron-deficient nature may accelerate ethanol oxidation compared to the target compound.

Physicochemical and Reactivity Comparison Table

| Compound | Key Substituents | Solubility (Polar Solvents) | logP (Predicted) | Notable Reactivity |

|---|---|---|---|---|

| Target Compound (CAS 56501-77-0) | Diethylaminoethoxy, methoxy, pyridyl, phenyl | Moderate (amine enhances) | ~3.5 | Susceptible to acid-catalyzed hydrolysis of ethanol; stable in basic conditions. |

| 1-Phenyl-1-(2-pyridyl)-2-(4-cyanophenyl)ethanol | Cyano, phenyl, pyridyl | Low | ~4.2 | Resists hydrolysis; cyano group inert under physiological conditions. |

| 2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)-1-propanol | Phenolic hydroxyls | High | ~1.8 | Prone to oxidation; forms quinones under oxidative stress. |

| 1-(4-Methoxyphenyl)-2-(2-quinolinyl)ethanol | Quinolinyl, methoxy | Low | ~3.9 | Photoactive; undergoes UV-induced degradation. |

Preparation Methods

Aromatic Ketone and Alcohol Intermediate Synthesis

The synthesis often begins with the preparation of substituted aromatic ketones or benzoin derivatives, which serve as precursors for subsequent nucleophilic additions.

Preparation of substituted benzoin derivatives:

- Aromatic ketones such as p-methoxyphenyl β-naphthylmethyl ketone are prepared by Friedel-Crafts acylation using arylacetyl chlorides and anisole derivatives in the presence of anhydrous aluminum chloride at controlled temperatures (below 30°C to 50°C).

- These ketones are then converted into benzoin or related alcohol intermediates via reduction or addition reactions.

Preparation of 1-(p-β-diethylaminoethoxyphenyl)-1,2-diphenylpropan-1-ol derivatives:

- Organometallic reagents such as butyllithium or Grignard reagents prepared from p-methoxymethoxybromobenzene and magnesium in ether or tetrahydrofuran (THF) react with the ketone intermediates at low temperatures (-20°C to room temperature).

- The reaction mixture is then worked up with aqueous ammonium chloride solution, followed by extractions, drying, and crystallization from solvents like acetone or isopropanol to isolate the desired alcohol intermediates.

Installation of the 4-Diethylaminoethoxyphenyl Group

- The 4-diethylaminoethoxyphenyl substituent is introduced via nucleophilic substitution using the corresponding aryl bromide (p-β-diethylaminoethoxyphenyl bromide) with organolithium or Grignard reagents.

- This step is carried out in THF or ether solvents, often under cooling conditions to control reactivity and selectivity.

Incorporation of the 2-Pyridyl Group

- The 2-pyridyl substituent is introduced by synthesis of 2-pyridineethanol or related 2-pyridyl ethanol derivatives.

- A reliable method involves the reaction of 2-methylpyridine with paraformaldehyde in the presence of triethylamine at elevated temperatures (~140°C) in stainless steel autoclaves.

- After reaction, triethylamine and paraformaldehyde are removed under reduced pressure, and the product is isolated with high selectivity (~95%) and yield (~94%).

- Alternative aldehydes (e.g., acetaldehyde, benzaldehyde) can be used similarly to prepare other pyridyl ethanol derivatives with high selectivity and yields (82–95%).

Final Assembly via Nucleophilic Addition and Functional Group Manipulation

- The final compound is assembled by coupling the prepared aromatic alcohol intermediates with the pyridyl ethanol derivative.

- This often involves Grignard or organolithium addition to ketone intermediates, followed by acid-base workups, crystallization, and purification steps.

- Acidification and basification cycles are used to separate isomeric mixtures and purify the target compound.

- Crystallization solvents include acetone, isopropanol, and petroleum ether fractions to achieve high purity solids.

Detailed Example Procedure (From Patent EP0002097B1)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Preparation of aryl ketone: β-naphthylacetic acid + thionyl chloride reflux in chloroform | Formation of β-naphthylacetyl chloride |

| 2 | Friedel-Crafts acylation: β-naphthylacetyl chloride + anisole + AlCl3 in 1,2-dichloroethane, 0–50°C | Formation of p-methoxyphenyl β-naphthylmethyl ketone |

| 3 | Organolithium or Grignard addition: p-β-diethylaminoethoxyphenyl bromide + butyllithium or Mg in THF/ether, -20°C to RT | Formation of substituted alcohol intermediate |

| 4 | Workup: Acidification with aqueous ammonium chloride, extraction, drying | Isolation of crude product |

| 5 | Purification: Trituration with acetone, crystallization from acetone or isopropanol | Isolation of pure stereoisomers |

This method yields the target compound with melting points and stereochemical purity controlled by crystallization steps.

Alternative Synthetic Routes and Improvements

An improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine, a key intermediate, involves:

- Reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form acid chloride.

- Reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone at -78°C.

- Alkylation with methyl iodide in presence of LiHMDS.

- Subsequent hydrolysis and reduction steps leading to enantiopure 1-(4-methoxyphenyl) ethylamine.

This process achieves high chiral purity (100% by HPLC) and yield, which is critical for the stereochemical integrity of the final ethanol compound.

Summary Table of Key Synthetic Steps

| Synthetic Step | Reagents | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Aryl ketone formation | β-naphthylacetic acid, thionyl chloride, anisole, AlCl3 | Reflux, 0–50°C | High, crystalline intermediates | Friedel-Crafts acylation |

| Organolithium/Grignard addition | p-β-diethylaminoethoxyphenyl bromide, butyllithium/Mg | -20°C to RT, THF/ether | Good yields, isomer mixtures | Controlled temperature critical |

| Pyridyl ethanol synthesis | 2-methylpyridine, paraformaldehyde, triethylamine | 140°C, autoclave, 2 h | 90–95% yield, 93–98% selectivity | High recovery of unreacted pyridine |

| Final coupling and purification | Acid-base workup, crystallization | Room temp to reflux | High purity, stereoisomer separation | Use of acetone, isopropanol |

Research Findings and Analytical Data

- Melting points of intermediates and final products range from 119°C to 215°C depending on the substituents and isomeric form.

- Chiral purity of key amine intermediates reaches 100% as confirmed by HPLC analysis.

- Selectivity and yields for pyridyl ethanol derivatives exceed 90% with efficient recovery of starting materials, indicating process efficiency.

- IR spectra of intermediates show characteristic peaks for aromatic C-H, O-H, and amine functional groups, confirming structural integrity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-diethylaminoethoxyphenyl)-1-(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol?

A multi-step approach is advised due to the compound's structural complexity. Begin with chalcone-like condensation (e.g., Claisen-Schmidt reaction) to form the diaryl ketone backbone, as demonstrated in similar chalcone syntheses using ethanol and thionyl chloride . Introduce the diethylaminoethoxy group via nucleophilic substitution on a halogenated intermediate. For the pyridyl moiety, employ cross-coupling reactions (e.g., Suzuki-Miyaura) using a pyridine boronic acid derivative . Final reduction of the ketone to ethanol can be achieved with NaBH₄ or LiAlH₄, followed by HPLC purification (>95% purity) .

Advanced: How can stereochemical challenges in synthesizing the compound’s multiple chiral centers be resolved?

The compound’s stereochemistry requires chiral HPLC or enzymatic resolution. X-ray crystallography (e.g., single-crystal analysis at 123 K) confirms absolute configuration . For asymmetric synthesis, employ chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) to control enantioselectivity during key steps like ketone reduction . Computational modeling (DFT calculations) predicts steric and electronic influences on stereoselectivity .

Basic: What analytical techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at δ 3.8 ppm, pyridyl protons at δ 8.1–8.5 ppm) .

- XRD : Single-crystal X-ray diffraction (mean C–C bond length 1.40 Å, R factor <0.06) resolves spatial arrangement .

- HRMS : Confirm molecular weight (expected ~530 g/mol) with <2 ppm error .

Advanced: How can computational methods optimize reaction pathways for this compound?

Use quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and intermediates . Pair with machine learning to predict optimal solvents/catalysts. For example, DMF may stabilize intermediates via dipole interactions, while Pd(PPh₃)₄ enhances cross-coupling efficiency . Validate predictions with kinetic studies (e.g., monitoring by UV-Vis at λ = 270 nm) .

Basic: What are the solubility characteristics in common solvents?

Similar ethanol derivatives show moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water . Test via shake-flask method : dissolve 1 mg/mL in DMSO, then dilute incrementally with water/PBS. Use dynamic light scattering (DLS) to detect aggregation .

Advanced: How to address discrepancies between spectroscopic and crystallographic data?

For example, if NMR suggests a planar structure but XRD shows puckered rings, perform variable-temperature NMR to assess conformational flexibility . Cross-validate with DFT-optimized geometries (B3LYP/6-31G* basis set) . In cases of tautomerism (e.g., keto-enol), use 2D NOESY to detect proton exchange .

Basic: What strategies ensure reproducibility in large-scale synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression .

- Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) using factorial design .

- Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) followed by recrystallization from ethanol .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Conduct accelerated stability studies :

- Thermal : Heat at 40–60°C for 14 days; analyze degradation by LC-MS .

- pH : Incubate in buffers (pH 1–13) and monitor hydrolysis via ¹H NMR .

- Light : Expose to UV (254 nm) and track photodegradation products .

Basic: What pharmacological screening models are suitable for initial bioactivity assessment?

- Antimicrobial : Agar diffusion assay against S. aureus and E. coli (MIC determination) .

- CNS activity : Radioligand binding assays for pyridyl ethanol derivatives targeting GABA receptors .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation) .

Advanced: How to resolve overlapping signals in NMR spectra caused by aromatic crowding?

- High-field NMR (600 MHz+) improves resolution .

- Selective decoupling or 1D-TOCSY isolates coupled spin systems.

- Isotopic labeling (e.g., ¹³C-enriched samples) clarifies connectivity .

Basic: What safety protocols are essential during synthesis?

- PPE : Gloves, goggles, and fume hoods for handling thionyl chloride or LiAlH₄ .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

- Emergency : First-aid for solvent exposure (e.g., ethanol-induced dermatitis) per SDS guidelines .

Advanced: How to design a SAR study targeting the diethylaminoethoxy moiety?

- Analog synthesis : Replace diethylamino with morpholino or piperidinyl groups .

- Binding assays : Compare IC₅₀ in receptor-binding studies (e.g., α-adrenergic receptors) .

- MD simulations : Analyze ligand-receptor interactions (e.g., hydrogen bonding with Asp113) .

Basic: What chromatographic systems are optimal for purity analysis?

- HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min flow, UV detection at 254 nm .

- TLC : SiO₂ plates, hexane:EtOAc (3:1), visualize with KMnO₄ stain .

Advanced: How to mitigate byproduct formation during the condensation step?

- Temperature control : Maintain 0–5°C to suppress aldol side reactions .

- Catalyst screening : Test p-TsOH vs. NaOH for optimal yield .

- In situ IR : Track carbonyl reduction (C=O peak at 1700 cm⁻¹) to halt reaction at completion .

Basic: What are key considerations for scaling up from milligram to gram quantities?

- Solvent volume : Reduce by 50% to minimize waste .

- Catalyst recovery : Use Pd/C filtration for reusable catalysts .

- Safety : Replace LiAlH₄ with milder NaBH₄ in large-scale reductions .

Advanced: How to apply QSAR modeling to predict biological activity?

- Descriptors : Compute logP, polar surface area, and H-bond donors .

- Training set : Use IC₅₀ data from analogs in PubChem .

- Validation : Compare predicted vs. experimental IC₅₀ via leave-one-out cross-validation .

Basic: How to confirm the absence of residual solvents?

- GC-MS : Headspace analysis for DMF (LOD 0.1 ppm) .

- Karl Fischer titration : Quantify water content (<0.2% w/w) .

Advanced: What strategies address low yields in the final reduction step?

- Catalyst optimization : Switch from NaBH₄ to CeCl₃·NaBH₄ for selective reduction .

- Solvent effects : Use THF instead of MeOH to stabilize intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 12h to 30 min .

Basic: How to determine the compound’s partition coefficient (logP)?

- Shake-flask method : Measure concentration in octanol/water phases via UV-Vis .

- Computational : Use ChemDraw or MarvinSuite logP predictor .

Advanced: How to investigate metabolic pathways using isotopic labeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.